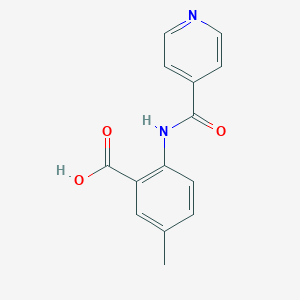

2-(Isonicotinamido)-5-methylbenzoic acid

説明

Chemical Structure and Properties

2-(Isonicotinamido)-5-methylbenzoic acid (CAS 946358-60-7) is a benzoic acid derivative featuring a 5-methyl substituent on the aromatic ring and an isonicotinamido group (-NH-C(O)-C5H4N) at the 2-position (Figure 1). Its molecular formula is C14H12N2O3, with a molecular weight of 256.26 g/mol. Predicted physical properties include a density of 1.346 g/cm³, boiling point of 373.8°C, and acidity (pKa) of 3.26 .

Characterization typically involves 1H/13C NMR, HPLC (purity >95%), and HRMS for structural confirmation .

特性

分子式 |

C14H12N2O3 |

|---|---|

分子量 |

256.26 g/mol |

IUPAC名 |

5-methyl-2-(pyridine-4-carbonylamino)benzoic acid |

InChI |

InChI=1S/C14H12N2O3/c1-9-2-3-12(11(8-9)14(18)19)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)(H,18,19) |

InChIキー |

KFUPCISHLGMGBU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)C(=O)O |

正規SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Backbone

The 5-methylbenzoic acid scaffold is versatile, with modifications at the 2-position leading to diverse biological activities. Key comparisons include:

Key Observations :

Synthetic Efficiency :

- The 3-bromobenzamido derivative (97% yield) demonstrates high synthetic efficiency compared to carboxymethyl analogs (80–100%) .

- Natural derivatives (e.g., glucosides) are isolated from plants, bypassing synthetic challenges but limiting scalability .

Bromobenzamido Group: The electron-withdrawing bromine atom may stabilize intermediates during cyclization reactions, as seen in CDK9 inhibitor synthesis . Carboxymethyl Group: Facilitates anhydride formation (e.g., 5-methylhomophthalic anhydride) via reflux in acetyl chloride .

Anticancer Agents :

- Quinazolinone Derivatives: Synthesized from 2-amino-5-methylbenzoic acid, these compounds show cytotoxicity against colorectal cancer (HCT116) and melanoma (WM-266-4) cell lines .

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- The isonicotinamido group may enhance solubility in polar solvents due to the pyridine ring’s polarity.

- Higher melting points (e.g., 210–214°C for 9b) correlate with crystalline stability in thiazolyl derivatives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。